threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Brand Name:
Vulcanchem
CAS No.:
848031-94-7
VCID:
VC21138441
InChI:
InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1
SMILES:
CC(C(C1=CC(=C(C=C1)O)OC)O)O
Molecular Formula:
C10H14O4
Molecular Weight:
198.22 g/mol
threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
CAS No.: 848031-94-7
Cat. No.: VC21138441
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848031-94-7 |
|---|---|
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | (1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |
| Standard InChI | InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1 |
| Standard InChI Key | PZKYCBMLUGVAGH-QUBYGPBYSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O |
| SMILES | CC(C(C1=CC(=C(C=C1)O)OC)O)O |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1)O)OC)O)O |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator